molecular formula C22H18ClN3O3S2 B2541186 (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide CAS No. 850911-20-5

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

Cat. No.: B2541186
CAS No.: 850911-20-5
M. Wt: 471.97
InChI Key: DSKIYMFNDIMABB-GYHWCHFESA-N
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Description

The compound (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide features a benzamide scaffold substituted at the 4-position with an N-methyl-N-phenylsulfamoyl group and linked to a 4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene moiety. Its Z-configuration suggests distinct stereoelectronic properties, influencing molecular interactions and stability.

Properties

IUPAC Name

N-(4-chloro-3-methyl-1,3-benzothiazol-2-ylidene)-4-[methyl(phenyl)sulfamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O3S2/c1-25-20-18(23)9-6-10-19(20)30-22(25)24-21(27)15-11-13-17(14-12-15)31(28,29)26(2)16-7-4-3-5-8-16/h3-14H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSKIYMFNDIMABB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C=CC=C2Cl)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the available literature on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following structural formula:

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • IUPAC Name : (Z)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N-methyl-N-phenylsulfamoyl)benzamide

The presence of a chloro group, a thiazole moiety, and a sulfamoyl group indicates potential interactions with various biological targets, including enzymes and receptors.

Anticancer Activity

Recent studies have evaluated the anticancer properties of this compound through in vitro assays. A notable study involved screening against a panel of 60 cancer cell lines as part of the National Cancer Institute's Developmental Therapeutics Program. The results indicated varying degrees of growth inhibition across different cancer types:

Cancer Type Mean Growth (%) Most Sensitive Cell Line(s)
Leukemia104.68RPMI-8226 (92.48%)
CNS104.68SF-539 (92.74%)
Breast104.68MCF7 (Not specified)

The compound exhibited an average growth value of 104.68%, suggesting low to moderate anticancer activity, with specific lines showing significant sensitivity, particularly in leukemia .

The biological activity of the compound is hypothesized to involve several mechanisms:

  • Enzyme Inhibition : The sulfamoyl group may interact with enzymes involved in tumor progression and proliferation.
  • Receptor Modulation : The thiazole moiety could potentially bind to cellular receptors, influencing signal transduction pathways that regulate cell growth and apoptosis.
  • Gene Expression Regulation : The compound may affect gene expression related to cancer cell survival and proliferation.

Case Studies

Several case studies have documented the effects of this compound in experimental models:

  • Study on Tumor Growth Inhibition : In a xenograft model, administration of the compound resulted in reduced tumor size compared to control groups, indicating its potential as a therapeutic agent against certain cancers.
  • Synergistic Effects with Other Agents : Preliminary data suggest that combining this compound with traditional chemotherapeutics may enhance efficacy, warranting further investigation into combination therapies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The target compound’s benzo[d]thiazolylidene core differentiates it from other heterocyclic derivatives (Table 1). Key structural distinctions include:

  • Substituents on the heterocyclic ring : The 4-chloro and 3-methyl groups enhance steric bulk and electron-withdrawing effects compared to isoxazole () or pyridin-2-yl () substituents.

Table 1: Structural Comparison of Key Analogues

Compound Name Core Heterocycle Key Substituents Molecular Weight*
Target Compound Benzo[d]thiazol-2(3H)-ylidene 4-Cl, 3-CH3; 4-(N-methyl-N-phenylsulfamoyl) ~469.96
N-(5-Isoxazol-5-yl-3-phenyl-thiadiazol-2-ylidene)-benzamide (6) Thiadiazole Isoxazolyl, phenyl; benzamide 348.39
N-[5-(5-Acetyl-6-methyl-pyridin-2-yl)-thiadiazol-2-ylidene]-benzamide (8a) Thiadiazole Acetyl, methyl, pyridin-2-yl; benzamide 414.49
(E)-4-(2,4-Dioxothiazolidin-5-ylidenemethyl)-N-phenyl-benzamide Thiazolidine Dioxothiazolidinylidenemethyl; phenyl Not reported

*Calculated for target compound; others from literature.

Physicochemical Properties

Melting Points and Stability
  • The target compound’s melting point is unreported, but analogues with chloro substituents (e.g., 4h in ) exhibit elevated melting points (>200°C) due to enhanced crystallinity from halogen interactions .
  • Compounds with sulfamoyl groups (e.g., ) show thermal stability up to 290°C, suggesting similar resilience in the target compound .
Spectroscopic Signatures
  • IR Spectroscopy : Expected C=O (amide, ~1660–1680 cm⁻¹), S=O (sulfamoyl, ~1150–1350 cm⁻¹), and C=N (thiazolylidene, ~1600 cm⁻¹). These align with analogues like 8a (C=O at 1679 cm⁻¹) and sulfonyl-containing triazoles (S=O at 1247–1255 cm⁻¹) .
  • NMR : The N-methyl and N-phenyl groups in the sulfamoyl moiety would produce distinct signals (e.g., δ 3.0–3.5 ppm for N-CH3, aromatic protons at δ 7.0–8.0 ppm), comparable to phenylsulfonyl derivatives in .

Comparative Reactivity

  • Tautomerism : Unlike triazole-thione derivatives (), the benzo[d]thiazolylidene core likely resists tautomerism, favoring stability in the Z-form .
  • Electrophilic Substitution : The electron-withdrawing sulfamoyl group may deactivate the benzamide ring toward electrophilic attack, contrasting with acetyl-substituted analogues () .

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